3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound This compound is characterized by a tetrahydrothiophene ring with an aminomethyl and a hydroxyl group attached to the third carbon, and a dioxide group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of Aminomethyl and Hydroxyl Groups: The aminomethyl and hydroxyl groups can be introduced through nucleophilic substitution reactions.
Oxidation to Form the Dioxide Group: The final step involves the oxidation of the sulfur atom to form the dioxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the dioxide group, converting it back to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors and receptor modulators.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and developing diagnostic tools.
Industrial Chemistry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways and influence cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazine 1,1-Dioxide: Similar in structure but with a different ring system.
Pyridothiazine 1,1-Dioxide: Contains a pyridine ring fused to the thiophene ring.
Indole Derivatives: Share similar biological activities but with an indole ring system.
Uniqueness
3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is unique due to its combination of functional groups and the presence of a tetrahydrothiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-(aminomethyl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C5H11NO3S/c6-3-5(7)1-2-10(8,9)4-5/h7H,1-4,6H2 |
InChI Key |
KTSOZVJHYCMTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.